molecular formula C8H10BrNO5S B7449727 (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid

Cat. No. B7449727
M. Wt: 312.14 g/mol
InChI Key: MIPZLOZNEQSZLQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. BFA is a potent inhibitor of ADP-ribosylation factor (ARF) and has been found to have anti-tumor and anti-inflammatory properties. In

Mechanism of Action

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid is a potent inhibitor of ADP-ribosylation factor (ARF), which plays a crucial role in intracellular vesicular trafficking. ARF is involved in the formation of transport vesicles that are responsible for the transport of proteins and lipids between different cellular compartments. (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid inhibits ARF by binding to its guanine nucleotide exchange factor (GEF), preventing the exchange of GDP for GTP and inhibiting the activation of ARF. This inhibition leads to the disruption of vesicular trafficking and the accumulation of vesicles in the Golgi apparatus.
Biochemical and Physiological Effects:
(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid also induces the accumulation of vesicles in the Golgi apparatus, leading to the disruption of protein trafficking and the inhibition of protein secretion. In addition, (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has several advantages for use in lab experiments. It is a potent and specific inhibitor of ARF, making it a valuable tool for studying the role of ARF in intracellular vesicular trafficking. (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for lab experiments. However, (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. In addition, (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has been found to have off-target effects on other cellular processes, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for the study of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid. One area of interest is the development of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid derivatives with improved specificity and reduced toxicity. Another area of interest is the study of the role of ARF in other cellular processes, such as cell migration and invasion. (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has also been studied for its potential use in combination with other anti-cancer drugs to improve their efficacy. Finally, the study of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid in animal models of cancer and inflammatory diseases could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid involves a series of chemical reactions. The starting material is 5-bromo-2-furoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (R)-3-aminobutan-1-ol in the presence of a base to yield (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid.

Scientific Research Applications

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has been extensively studied for its potential applications in various fields of study. In cancer research, (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. (3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO5S/c1-5(4-7(11)12)10-16(13,14)8-3-2-6(9)15-8/h2-3,5,10H,4H2,1H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPZLOZNEQSZLQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NS(=O)(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NS(=O)(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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